Protopine hydrochloride

描述

Protopine hydrochloride is an alkaloid compound derived from the plant families Papaveraceae, Fumariaceae, and Berberidaceae. It is known for its diverse pharmacological activities, including anti-inflammatory, anti-platelet aggregation, anti-cancer, analgesic, vasodilatory, anticholinesterase, anti-addictive, anticonvulsant, antipathogenic, antioxidant, hepatoprotective, neuroprotective, and cytotoxic properties .

作用机制

Target of Action

Protopine hydrochloride is known to interact with several targets in the body. It selectively inhibits K(ATP) channels by targeting the SUR1 subunit . Additionally, it has been found to interact with the β2-adrenoceptor (β2-AR), which is a target for its antiasthma activities . In Alzheimer’s disease therapy, protopine has been identified as a dibenzazecine alkaloid with anti-HDAC6 and anti-AD activities .

Mode of Action

This compound interacts with its targets to bring about various changes. For instance, it inhibits the secretion of iNOS and COX-2 and suppresses the production of inflammatory factors (TNF-α, IL-1 β, and IL-6) through NF-κB (I κ-B) and MAPKs (including p38, ERK1/2, and JNK) pathways in an LPS-stimulated BV2 cell model . Furthermore, protopine forms spontaneous and stable complexes with human serum albumin (HSA) and α-1-acid glycoprotein (AAG), with site 2 (IIIA) being identified as the favored location for both alkaloids .

Biochemical Pathways

This compound affects several biochemical pathways. It triggers apoptosis via the intrinsic pathway in a caspase-dependent manner in liver carcinoma cells . Furthermore, it induces accumulation of intracellular ROS which further leads to the inhibition of the PI3K/Akt signaling pathway .

Result of Action

The molecular and cellular effects of this compound’s action are quite significant. It inhibits tumor cells viability, induces caspase-dependent apoptosis via the intrinsic pathway, and induces ROS which further blocks the PI3K/Akt signaling pathway . It also inhibits viabilities and triggers apoptosis in liver carcinoma cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the context of aquatic environments, protopine has been shown to inhibit the growth of the bloom-forming cyanobacterium Microcystis aeruginosa . This suggests that environmental conditions can play a role in the effectiveness of this compound.

生化分析

Biochemical Properties

Protopine hydrochloride plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it acts as a specific reversible and competitive inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine . This interaction leads to increased levels of acetylcholine, which can enhance cholinergic signaling. Additionally, this compound has been found to inhibit histamine H1 receptors and platelet aggregation, contributing to its anti-inflammatory and analgesic properties .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In liver carcinoma cells, it has been shown to inhibit cell viability and induce apoptosis via the intrinsic pathway . This process involves the accumulation of intracellular reactive oxygen species (ROS) and the inhibition of the PI3K/Akt signaling pathway . Furthermore, this compound has been observed to affect gene expression by increasing the levels of caspase-3 and caspase-9, which are crucial for the execution of apoptosis . In breast cancer cells, this compound exhibits moderate cytotoxicity and can influence cell signaling pathways related to apoptosis and antioxidant mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the catalytic domain of histone deacetylase 6 (HDAC6), down-regulating its activity and leading to changes in gene expression . Additionally, this compound inhibits the activity of thromboxane synthase, thereby reducing the production of thromboxane, a potent vasoconstrictor and platelet aggregator . These interactions contribute to its anti-inflammatory and anti-cancer effects. This compound also acts as a Ca2+ channel antagonist, inhibiting Ca2±dependent contractions in vascular smooth muscle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it can induce apoptosis in liver carcinoma cells within 24 to 96 hours . The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. In in vivo studies, this compound has been observed to repress tumor growth in xenograft mice without noticeable toxicity . These findings suggest that this compound maintains its efficacy over extended periods in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rats and mice, this compound has demonstrated significant anti-inflammatory activity at doses ranging from 2.54 to 7.33 mg/kg . Higher doses of this compound have been associated with increased cytotoxicity and potential adverse effects . For instance, doses above 40 μM may promote breast cancer cell viability through anti-apoptotic and antioxidant mechanisms . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing toxicity.

Metabolic Pathways

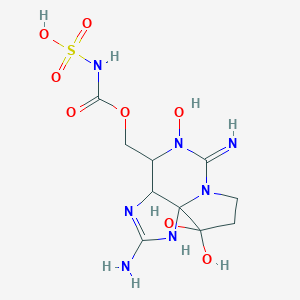

This compound is involved in several metabolic pathways. It is metabolically derived from the benzylisoquinoline alkaloid (S)-Reticuline through a series of enzymatic transformations . These transformations include the actions of berberine bridge enzyme, cheilanthifoline synthase, stylopine synthase, tetrahydroprotoberberine N-methyltransferase, and N-methylstylopine hydroxylase . In vivo, this compound undergoes ring cleavage, demethylation, and glucuronidation . These metabolic processes are essential for its bioavailability and pharmacological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It has been shown to interact with acetylcholinesterase, leading to its accumulation in cholinergic neurons . Additionally, this compound can be distributed to different tissues, including the liver, where it exerts its hepatoprotective effects . The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It has been observed to localize in the cytoplasm and mitochondria, where it induces the production of ROS and triggers apoptosis . The subcellular localization of this compound is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles. These localization patterns are crucial for its role in modulating cellular processes and signaling pathways.

准备方法

Synthetic Routes and Reaction Conditions: Protopine hydrochloride can be synthesized through various methods. One common approach involves the extraction of protopine from plant sources such as Corydalis yanhusuo. The extraction process typically involves the use of ethanol for ultrasonic extraction, followed by filtration and purification steps .

Industrial Production Methods: In industrial settings, this compound is produced by extracting protopine from plant materials using solvents like ethanol. The extracted protopine is then converted to its hydrochloride form through a reaction with hydrochloric acid. The final product is purified and crystallized to achieve the desired purity levels .

化学反应分析

Types of Reactions: Protopine hydrochloride undergoes various chemical reactions, including:

Oxidation: Protopine can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in protopine.

Substitution: Substitution reactions can introduce new functional groups into the protopine structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of protopine N-oxide, while reduction can yield dihydroprotopine .

科学研究应用

Protopine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for the quantification of alkaloids.

Biology: this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: It has been investigated for its potential in treating various medical conditions, including cancer, inflammation, and cardiovascular diseases.

Industry: this compound is used in the development of pharmaceuticals and as a bioactive compound in various formulations

相似化合物的比较

Protopine hydrochloride is unique among similar compounds due to its diverse pharmacological activities and broad range of applications. Similar compounds include:

Allocryptopine: Another alkaloid with similar pharmacological properties.

Chelidonine: Known for its anti-cancer and anti-inflammatory effects.

Sanguinarine: Exhibits strong antimicrobial and anti-cancer activities

This compound stands out due to its comprehensive range of effects and its potential for therapeutic applications in various fields.

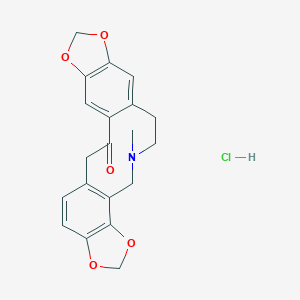

属性

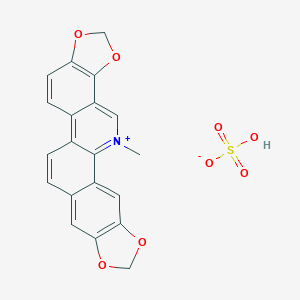

IUPAC Name |

15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5.ClH/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17;/h2-3,7-8H,4-6,9-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNVDSJZGYDVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

130-86-9 (Parent) | |

| Record name | Protopine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70210654 | |

| Record name | Protopine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Protopine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6894 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN 143 PARTS WATER @ 13 °C, SOL IN ALC | |

| Record name | PROTOPINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

CACL2 (0.2 G/KG, IV) INDUCED FIBRILLATION OF THE RAT CARDIAC VENTRICLES FOR 2 SEC AND CAUSED DEATH OF THE ANIMALS. PROTOPINE-HCL (10 MG/KG) PROLONGED THE VENTRICULAR FIBRILLATION TO 186 SEC. IT ALSO RESTORED THE SINUS RHYTHM 3 MIN AFTER ITS ADMIN IN ALL TREATED ANIMALS. | |

| Record name | PROTOPINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PRISMS FROM ALC | |

CAS No. |

6164-47-2 | |

| Record name | Bis[1,3]benzodioxolo[4,5-c:5′,6′-g]azecin-13(5H)-one, 4,6,7,14-tetrahydro-5-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6164-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protopine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | protopine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11440 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Protopine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protopine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96481YJ70G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROTOPINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

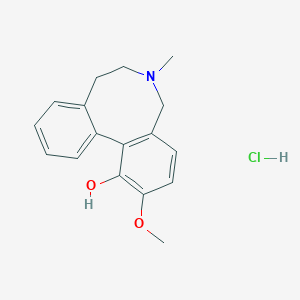

Q1: What is the structure of protopine hydrochloride and how does it differ from the free base form?

A1: this compound (5,6,14,14a-tetrahydro-14a-hydroxy-7-methyl-8H-bis[1,3]benzodioxolo[5,6-a:4,5-g]quinolizinium chloride) is the salt form of the isoquinoline alkaloid protopine. It's formed by reacting the protopine free base with dilute hydrochloric acid []. The key structural difference lies in the presence of a chloride ion (Cl-) associated with the protonated nitrogen atom in the quinolizine ring of the protopine molecule.

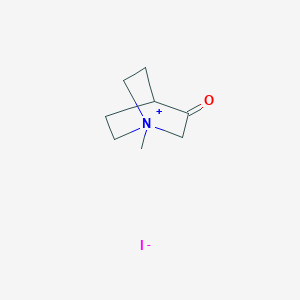

Q2: A paper mentions a "transannular reaction" in this compound. What does this mean in this context?

A2: X-ray crystallography studies [] reveal that in this compound, the nitrogen atom in the quinolizine ring forms a bond with the carbonyl group at the 14-carbon position. This interaction across the ring is called a transannular reaction. As a result, the carbonyl group (C=O) transforms into a hydroxyl group (C-OH). This finding is supported by UV, IR, and 13C NMR data [].

Q3: What is unusual about the bond length in the central quinolizine ring of this compound?

A3: Crystallographic analysis [] shows that the central quinolizine N-C bond in this compound is unusually long, measuring 1.579(2) Å. This suggests a weaker bond compared to typical N-C bonds, likely influenced by the transannular interaction with the hydroxyl group.

Q4: Can you explain the significance of the cis- and trans- isomers of this compound?

A4: this compound exists as cis- and trans- isomers, referring to the relative positions of the N-methyl and hydroxyl groups on the quinolizine ring. Theoretical and experimental NMR studies [] indicate that the trans-isomer is more stable, with a population of approximately 68%. This suggests that the trans-configuration may be more relevant for biological activity.

Q5: How is HPLC used in the quality control of products containing this compound?

A5: HPLC is a valuable tool for quantifying this compound in complex mixtures, such as herbal medicines []. By separating and detecting individual components, researchers can ensure consistent concentrations of this compound in products like the Qingnaozhitong Capsule, contributing to reliable quality control.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)